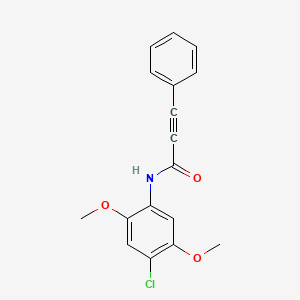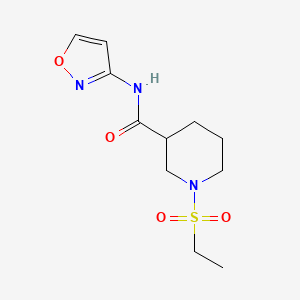
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propynamide, also known as CPM or 2C-C-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. CPM is a potent agonist of the 5-HT2A receptor, which is responsible for modulating the activity of serotonin in the brain. The compound was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist, and has since been used extensively in scientific research.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propynamide acts as a potent agonist of the 5-HT2A receptor, which leads to the activation of downstream signaling pathways and the modulation of serotonin activity in the brain. The compound has been shown to induce hallucinations and altered states of consciousness, which are thought to be mediated by the activation of the 5-HT2A receptor in the visual cortex.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiratory rate. The compound has also been shown to induce changes in brain activity, including alterations in cortical and subcortical regions involved in sensory processing and perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propynamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for the 5-HT2A receptor. However, the compound also has several limitations, including its potential for inducing adverse effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propynamide, including the development of new analogs with improved pharmacological properties and the investigation of the compound's potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the mechanisms of action of this compound and its effects on brain function and behavior.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propynamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with 4-chlorobenzaldehyde in the presence of sodium methoxide, followed by the addition of phenylacetylene and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenyl-2-propynamide has been used extensively in scientific research to study the mechanisms of action of serotonin receptors and their role in various physiological and pathological processes. The compound has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFZNXXSOWCNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C#CC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5406290.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406297.png)
![N~1~-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5406301.png)
![5-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5406309.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5406340.png)
![1-[1-(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-3-phenyl-1-propanol](/img/structure/B5406345.png)
![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5406353.png)

![N-[1-(4-methylbenzyl)cyclopropyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5406359.png)
![N~4~-[(1-benzyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5406360.png)
![3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406365.png)
![3-[4-(diethylamino)-2-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5406373.png)
